Boc-Tyr-OSu

Descripción

Contextualization within Amino Acid Derivatives and Protecting Group Chemistry

Boc-Tyr-OSu is a chemically modified form of the naturally occurring amino acid L-tyrosine (B559521). L-tyrosine is characterized by its phenolic hydroxyl group in the side chain, which offers opportunities for further chemical modifications. In the context of peptide synthesis, amino acids are often derivatized with "protecting groups" to control reactivity and prevent unwanted side reactions during the formation of peptide bonds.

The compound features two key functional components:

The tert-butyloxycarbonyl (Boc) group: This is a widely employed protecting group for the α-amino terminus of amino acids. The Boc group shields the amine functionality, preventing it from reacting prematurely during peptide coupling steps. It is typically stable under neutral or basic conditions but can be selectively removed using acidic reagents, such as trifluoroacetic acid (TFA), allowing for subsequent chain elongation ontosight.aichemimpex.comchemimpex.com.

The N-hydroxysuccinimide (OSu) ester: This moiety is attached to the carboxyl group of the tyrosine residue. N-hydroxysuccinimide esters are highly reactive acylating agents that readily react with primary and secondary amines to form stable amide bonds. This activation of the carboxyl group is essential for efficient peptide bond formation, enabling the coupling of this compound to the amino terminus of another amino acid or peptide fragment ontosight.aichemimpex.combiosynth.combeilstein-journals.org.

This compound has the chemical formula C18H22N2O7 and a molecular weight of approximately 378.38 g/mol chemimpex.combiosynth.comchemicalbook.comscbt.com. Its properties, such as a melting point around 190 °C (with decomposition), and typical purity levels of ≥98% (by HPLC), highlight its suitability for precise chemical manipulations chemimpex.comchemicalbook.com.

Significance as a Reagent in Peptide Chemistry and Bioconjugation

The strategic combination of the Boc protecting group and the reactive OSu ester makes this compound a cornerstone reagent in both peptide synthesis and broader bioconjugation strategies.

Peptide Chemistry: this compound serves as a vital building block in the synthesis of peptides, whether conducted in solution or via solid-phase peptide synthesis (SPPS) ontosight.ainih.gov. It allows for the controlled introduction of tyrosine residues into peptide sequences, a critical step for creating peptides with specific biological activities or structural features ontosight.aichemimpex.com. The OSu ester facilitates efficient coupling reactions, forming robust peptide bonds with high yields and minimal racemization, a crucial factor for maintaining the chirality of amino acids during synthesis beilstein-journals.orgresearchgate.net. Researchers have utilized various derivatives, such as Boc-Tyr(Bzl)-OSu, for specific peptide synthesis applications scbt.comsigmaaldrich.com.

Bioconjugation: Beyond its role in assembling peptide chains, this compound is instrumental in bioconjugation – the process of covalently linking biomolecules to other molecules. The reactive OSu ester can be used to attach the tyrosine residue, and by extension, the peptide it is part of, to a variety of targets. These targets can include proteins, antibodies, surfaces, or drug molecules ontosight.aichemimpex.combiosynth.com. This capability is fundamental in developing advanced tools for biomedical research and drug development, such as targeted drug delivery systems, diagnostic assays, and biosensors ontosight.aichemimpex.com. For instance, modified tyrosine derivatives like Boc-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester are employed in studies related to thyroid hormone analogues and radiolabeling, enabling tracking and imaging applications ontosight.aichemimpex.com. The ability to create peptidyl conjugates is also valuable for histological analysis biosynth.com.

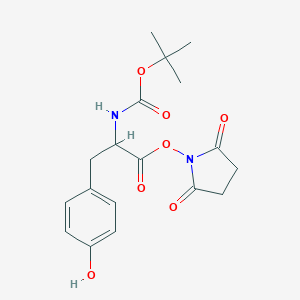

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUDTLHVKHXJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318721 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20866-56-2 | |

| Record name | NSC334308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Boc Tyr Osu

Role of the N-Hydroxysuccinimide (NHS) Ester Moiety in Amide Bond Formation

The N-hydroxysuccinimide (NHS) ester moiety in Boc-Tyr-OSu serves as a highly effective activating group for the carboxylic acid of tyrosine bachem.comthieme-connect.dethermofisher.com. NHS esters are a class of activated esters that are significantly more reactive towards nucleophiles than simple alkyl esters. This enhanced reactivity is due to the electron-withdrawing nature of the succinimide (B58015) ring, which stabilizes the carbonyl carbon, making it more susceptible to nucleophilic attack thieme-connect.de.

The formation of an amide bond, the fundamental linkage in peptides, proceeds via a two-step mechanism involving aminolysis. First, a nucleophilic primary amine (such as the α-amino group of another amino acid or a lysine (B10760008) residue in a protein) attacks the electrophilic carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate thieme-connect.dethermofisher.compapyrusbio.com. Subsequently, this intermediate breaks down, expelling N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond thieme-connect.dethermofisher.compapyrusbio.com. This process is highly efficient and is a cornerstone of both solid-phase and solution-phase peptide synthesis, as well as the conjugation of biomolecules chemimpex.comacs.orgnih.gov.

Reactivity of the Activated Ester with Diverse Nucleophiles (e.g., Primary Amines of Amino Acids and Proteins)

This compound is designed to react selectively with primary amines, which are abundant in amino acids and proteins thermofisher.comchemimpex.comnih.govatto-tec.com. The primary amines targeted include the N-terminus of peptides and the ε-amino groups of lysine residues within protein structures thermofisher.comnih.govatto-tec.com. The reactivity of the NHS ester is highly dependent on the pH of the reaction medium. Optimal coupling conditions are typically maintained between pH 7.2 and 9.0 thermofisher.compapyrusbio.comatto-tec.com. At these pH values, the primary amine nucleophiles are predominantly in their deprotonated, uncharged form, which maximizes their nucleophilicity and thus the rate of the aminolysis reaction papyrusbio.comatto-tec.com.

However, the NHS ester is also susceptible to hydrolysis, particularly in aqueous solutions and at higher pH values. This hydrolysis competes with the desired aminolysis, leading to the degradation of the activated ester and a reduction in coupling efficiency thermofisher.compapyrusbio.comacs.org. Therefore, careful control of pH and reaction time is essential to maximize the yield of amide bond formation and minimize side reactions.

Influence of the tert-Butyloxycarbonyl (Boc) Protecting Group on Reaction Kinetics and Selectivity

The tert-butyloxycarbonyl (Boc) group is strategically employed to protect the α-amino group of the amino acid during peptide synthesis rsc.orgnumberanalytics.comhighfine.com. This temporary protection is critical for ensuring that peptide bond formation occurs exclusively between the activated carboxyl group of one amino acid and the free α-amino group of another, preventing self-coupling or unwanted reactions involving the amino terminus numberanalytics.comhighfine.com.

Mechanisms of Boc Protecting Group Cleavage in Peptide Synthesis

The Boc protecting group is characterized by its lability under acidic conditions, making it readily removable via acidolysis rsc.orghighfine.comamericanpeptidesociety.orghighfine.combzchemicals.com. The cleavage mechanism typically involves the protonation of the carbamate (B1207046) oxygen atom by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) commonorganicchemistry.comjk-sci.commasterorganicchemistry.com. This protonation facilitates the cleavage of the tert-butyl group, generating a stable tert-butyl cation commonorganicchemistry.comjk-sci.commasterorganicchemistry.com. The remaining species is a carbamic acid, which is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the free amine commonorganicchemistry.comjk-sci.commasterorganicchemistry.com.

Common reagents for Boc deprotection include a 50% solution of TFA in dichloromethane (B109758) (DCM) or 4 M HCl in dioxane highfine.comjk-sci.comchempep.compeptide.comyoutube.comresearchgate.net. The tert-butyl cation generated during deprotection can act as an alkylating agent and may react with sensitive amino acid side chains (e.g., tryptophan, methionine, cysteine). To mitigate these side reactions, scavengers such as anisole, thioanisole (B89551), or ethanedithiol are often included in the deprotection cocktail highfine.comjk-sci.comnih.govthermofisher.comjst.go.jprsc.org.

Table 1: Common Boc Deprotection Conditions

| Reagent(s) | Typical Concentration/Ratio | Reaction Time | Byproducts | Notes |

| TFA/DCM | 50% TFA in DCM | 5-25 minutes | tert-butyl cation, CO2, isobutylene | Scavengers (e.g., anisole, thioanisole) often added to prevent side reactions. highfine.comjk-sci.comchempep.com |

| HCl/Dioxane | 4 M | ~30 minutes | tert-butyl cation, CO2, isobutylene | Effective for selective deprotection in the presence of tert-butyl esters and ethers. researchgate.net |

| TFA | Neat or in solvent | Varies | tert-butyl cation, CO2, isobutylene | Can be used, but often diluted for better control. chempep.com |

| HCl/Ethyl Acetate | 1 M | ~5 hours | tert-butyl cation, CO2, isobutylene | Less common for peptide synthesis due to solvent limitations. researchgate.net |

| p-Toluenesulfonic acid | 2 M in dioxane + anisole | ~30 minutes | tert-butyl cation, CO2, isobutylene | Effective for selective deprotection, especially for tryptophan. jst.go.jp |

Side-Chain Reactivity Considerations of the Tyrosine Hydroxyl Group

The phenolic hydroxyl group of tyrosine is a functional group that can participate in various chemical reactions, and its reactivity must be considered during peptide synthesis thermofisher.compeptide.com. In the context of this compound, the compound typically refers to the derivative where the tyrosine side chain's hydroxyl group is unprotected, unless otherwise specified (e.g., Boc-Tyr(tBu)-OSu) chemimpex.comscbt.com.

Table 2: Properties of this compound

| Property | Value | Source Index |

| CAS Number | 20866-56-2 | chemimpex.comscbt.com |

| Molecular Formula | C₁₈H₂₂N₂O₇ | chemimpex.com |

| Molecular Weight | 378.4 g/mol | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Synonyms | Boc-L-Tyr-OSu | chemimpex.com |

List of Compounds Mentioned:

this compound

N-hydroxysuccinimide (NHS)

Primary Amines

Proteins

Amino Acids

tert-Butyloxycarbonyl (Boc)

tert-butyl cation

Carbamic acid

Isobutylene

Carbon dioxide (CO₂)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Hydrochloric acid (HCl)

Dioxane

Anisole

Thioanisole

Ethanedithiol (EDT)

Phenol

p-Cresol

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Benzyl (B1604629) (Bzl)

2,6-Dichlorobenzyl (2,6-Cl₂Bzl)

2-bromobenzylcarbonate (2-BrZ)

Lysine

Tryptophan

Methionine

Cysteine

Fmoc (Fluorenylmethyloxycarbonyl)

Boc-Tyr(Bzl)-OH

Boc-Tyr(tBu)-OSu

Boc-Tyr(3,5-I₂)-OSu

Applications of Boc Tyr Osu in Advanced Peptide Synthesis Strategies

Integration into Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Protocols

The tert-butyloxycarbonyl (Boc) strategy has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades peptide.compeptide.com. In this approach, Boc-Tyr-OSu serves as a pre-activated, Boc-protected tyrosine building block. The Boc group protects the α-amino terminus, while the NHS ester provides an activated carboxyl group ready for coupling.

The typical Boc-SPPS cycle involves:

Coupling: The next Boc-protected amino acid (or in this case, this compound) is coupled to the free N-terminal amine of the resin-bound peptide. This compound, dissolved in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), reacts efficiently with the amine on the resin, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) nih.govnih.govdrivehq.combachem.comthermofisher.com. The NHS ester activation is known for its reactivity and relative stability, contributing to good coupling yields nih.govnih.govbachem.comrsc.orgmdpi.com.

Deprotection: The Boc group is removed using a moderate acid, typically a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) peptide.compeptide.com. This step liberates the free α-amino group for the next coupling cycle.

Washing: The resin is washed thoroughly between steps to remove excess reagents and byproducts.

The use of pre-activated derivatives like this compound can streamline the coupling process, potentially reducing the need for additional coupling reagents and minimizing the risk of side reactions or racemization that can occur with in-situ activation methods bachem.com.

Table 1: Typical Coupling Conditions for this compound in SPPS

| Parameter | Value/Description |

| Solvent | DMF, DMSO |

| Coupling Reagent | N/A (OSu ester is pre-activated) |

| Base | Often not required for NHS esters, but compatible with tertiary amines if needed. |

| Temperature | Room temperature |

| Reaction Time | Typically 30 minutes to 2 hours |

| Efficiency | Generally high, dependent on specific peptide sequence. |

| Storage | -20°C peptide.comsigmaaldrich.com |

Utilization in Solution-Phase Peptide Synthesis Techniques (e.g., Fragment Condensation)

Beyond solid-phase synthesis, this compound is also instrumental in solution-phase peptide synthesis, particularly for fragment condensation strategies peptide.comnih.govmdpi.comgoogle.comacs.org. In fragment condensation, pre-synthesized peptide fragments are joined together. The NHS ester functionality of this compound allows it to act as an activated carboxyl component, readily coupling with the N-terminal amine of a peptide fragment in solution nih.govbachem.commdpi.com.

This method is advantageous for synthesizing longer or more complex peptides that may be difficult to handle on solid support due to solubility issues or aggregation. The activation provided by the NHS ester can facilitate efficient coupling, often performed in the presence of coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/aminium-based reagents, sometimes with additives like HOBt or HOSu to suppress racemization bachem.comthermofisher.commdpi.comresearchgate.net. The pre-formed nature of the NHS ester contributes to cleaner reactions and improved yields in these complex couplings nih.govbachem.commdpi.com.

Orthogonal Protecting Group Strategies in Conjunction with this compound

Orthogonal protection is vital for selectively manipulating different functional groups within a peptide. The Boc group, being acid-labile, is typically removed with moderate acidic conditions peptide.compeptide.com. Tyrosine's phenolic hydroxyl group often requires protection to prevent side reactions. A common protecting group for the tyrosine side chain is the benzyl (B1604629) (Bzl) ether, which is also acid-labile but generally requires stronger acidic conditions for removal than the Boc group peptide.compeptide.compeptide.comresearchgate.net. This difference in lability allows for a quasi-orthogonal strategy, where the Boc group can be removed selectively in the presence of the Bzl ether, or vice versa, by carefully controlling the acid strength and reaction time peptide.compeptide.com.

When this compound is used in a Boc/Bzl strategy, the Boc group on the α-amino terminus is removed first. Subsequently, if the tyrosine side chain is protected with Bzl, it can be deprotected using stronger acidic conditions, often with scavengers to prevent side reactions peptide.compeptide.comnih.gov. This allows for the controlled elongation of the peptide chain and subsequent selective deprotection of side chains for further modifications or final cleavage. While the Fmoc/tBu system offers true orthogonality (base-labile Fmoc, acid-labile tBu), the Boc/Bn combination, compatible with this compound, provides a robust quasi-orthogonal approach widely utilized in peptide chemistry peptide.compeptide.com.

Table 2: Orthogonal Protecting Group Strategies involving this compound

| Amino Acid | Side-Chain Protection | Alpha-Amino Protection | Deprotection Conditions (Side Chain) | Deprotection Conditions (Alpha-Amino) | Orthogonality with Boc Strategy | Notes on this compound Compatibility |

| Tyrosine (Tyr) | Benzyl (Bzl) ether | Boc | Strong Acid (e.g., HF, TFMSA) peptide.compeptide.com | Moderate Acid (e.g., TFA) peptide.compeptide.com | Quasi-Orthogonal peptide.compeptide.com | This compound can be used; Boc is removed by moderate acid, Bzl by stronger acid. |

| tert-Butyl (tBu) ether | Fmoc | Strong Acid (e.g., TFA) thermofisher.com | Base (e.g., Piperidine) peptide.comiris-biotech.debiosynth.com | Fully Orthogonal peptide.compeptide.combiosynth.com | Not directly applicable to this compound, but illustrates orthogonal principles. | |

| Lysine (B10760008) (Lys) | Boc | Fmoc | Moderate Acid (e.g., TFA) thermofisher.com | Base (e.g., Piperidine) peptide.comiris-biotech.debiosynth.com | Fully Orthogonal peptide.compeptide.combiosynth.com | Illustrates general compatibility with Boc/Fmoc strategies. |

| Aspartic Acid (Asp) | tert-Butyl (tBu) ester | Boc | Strong Acid (e.g., TFA) thermofisher.com | Moderate Acid (e.g., TFA) peptide.compeptide.com | Quasi-Orthogonal peptide.compeptide.com | Compatible with Boc strategy. |

| Glutamic Acid (Glu) | tert-Butyl (tBu) ester | Boc | Strong Acid (e.g., TFA) thermofisher.com | Moderate Acid (e.g., TFA) peptide.compeptide.com | Quasi-Orthogonal peptide.compeptide.com | Compatible with Boc strategy. |

Challenges and Solutions in Incorporating Tyrosine Residues During Peptide Elongation

The incorporation of tyrosine into peptide sequences can be challenging due to the reactivity of its phenolic hydroxyl group and the potential for side reactions and racemization.

Side Chain Reactivity: The phenolic hydroxyl group of tyrosine is susceptible to acylation and alkylation. During Boc-SPPS, tert-butyl carbocations generated from Boc deprotection can react with the tyrosine side chain if not effectively scavenged drivehq.compeptide.comthermofisher.com. This necessitates the use of side-chain protecting groups, most commonly the benzyl (Bzl) ether, which is removed under acidic conditions peptide.compeptide.comresearchgate.netbiosynth.compeptide.com.

Racemization: The activation of amino acids, including tyrosine, can lead to racemization (loss of stereochemical integrity), particularly during the coupling step. While NHS esters are generally considered to be less prone to causing racemization compared to some other activated species, careful control of reaction parameters, such as solvent, temperature, and reaction time, is essential bachem.comthieme-connect.dechemrxiv.orgpnas.org. The use of additives like HOBt or HOSu in conjunction with carbodiimides can further minimize this risk bachem.com.

Acid-Based Deprotection: The Boc strategy relies on acid-mediated deprotection. The tert-butyl carbocations formed during Boc removal can alkylate nucleophilic amino acid residues like tryptophan and tyrosine. Employing scavengers such as thioanisole (B89551) or ethanedithiol in the TFA cleavage cocktail is critical to trap these reactive species and prevent unwanted side reactions peptide.comdrivehq.compeptide.com.

This compound offers a practical solution by providing a pre-activated and protected form of tyrosine. The NHS ester activation ensures efficient coupling, while the Boc group protects the α-amino terminus. When used in conjunction with appropriate side-chain protection (e.g., Bzl ether) and optimized reaction conditions, including effective scavenging, this compound facilitates the reliable incorporation of tyrosine residues, thereby simplifying the synthesis of complex peptides.

Table 3: Challenges in Tyrosine Incorporation and Mitigation with this compound

Bioconjugation and Functionalization of Biomolecules Using Boc Tyr Osu

Targeted Covalent Modification of Proteins and Peptides for Research Purposes

The covalent modification of proteins and peptides is a fundamental technique for investigating their structure, function, and interactions. Boc-Tyr-OSu serves as a key reagent in this context, enabling the introduction of a tyrosine residue, which can be further modified, or the direct conjugation of molecules to a protein or peptide. The NHS ester functionality of this compound reacts with primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine of a polypeptide chain, to form a stable amide linkage. chemimpex.combiosynth.com

This targeted modification is instrumental in protein engineering, where the introduction of specific chemical moieties can enhance protein stability or activity. chemimpex.com While direct research explicitly detailing the use of this compound for the covalent modification of specific proteins in research is not widely available in the public domain, the principles of NHS ester chemistry are well-established. The reactivity of this compound with amine-containing residues on a protein surface allows for the attachment of various labels or functional groups, provided the Boc-protecting group is subsequently removed.

Recent advances in chemical biology have highlighted the importance of targeting tyrosine residues for covalent modification. nih.gov While these methods often employ different chemical probes, the underlying principle of utilizing the unique properties of tyrosine for protein modification is a shared concept. nih.gov The ability to introduce a protected tyrosine using this compound provides a potential handle for subsequent, site-specific modifications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20866-56-2 | chemimpex.combiosynth.com |

| Molecular Formula | C18H22N2O7 | chemimpex.combiosynth.com |

| Molecular Weight | 378.4 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Optical Rotation | -13±1° (c= 1% dioxane) | chemimpex.com |

Site-Specific Labeling and Conjugation Methodologies

Site-specific labeling of proteins and peptides is crucial for accurately studying their biological functions with minimal perturbation of their native structure. While numerous methods exist for site-specific modification, such as enzymatic approaches and the incorporation of unnatural amino acids, the direct use of this compound for achieving site-specificity depends on the differential reactivity of amine groups within the target biomolecule. nih.govnih.gov

The N-terminus of a protein often has a lower pKa than the ε-amine of lysine residues, which can sometimes be exploited to achieve a degree of site-selectivity by carefully controlling the reaction pH. However, for proteins with multiple reactive lysine residues, the use of this compound will typically result in non-specific labeling. mdpi.com

To achieve true site-specificity with reagents like this compound, it is often necessary to employ protein engineering techniques. For instance, a unique lysine residue could be introduced at a specific site on the protein surface, while other lysines are protected or removed. Alternatively, this compound can be used in solid-phase peptide synthesis to incorporate a protected tyrosine at a specific position in a peptide chain. biosynth.com This allows for the precise placement of the tyrosine residue, which can then be deprotected and used for subsequent conjugation reactions.

Application in Polyrotaxane Synthesis and Polymer-Biomolecule Conjugates (e.g., Drug Delivery Systems)

The creation of polymer-biomolecule conjugates is a rapidly advancing area, particularly for the development of sophisticated drug delivery systems. nih.gov These conjugates can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. nih.gov While the direct application of this compound in the synthesis of polyrotaxanes for drug delivery is not extensively documented in publicly available research, the underlying chemistry is relevant. Polyrotaxanes are interlocked molecules that can be functionalized with biomolecules for targeting purposes. beilstein-journals.orgnih.gov

In the broader context of polymer-biomolecule conjugates, this compound can be used to link a polymer to a protein or peptide. For example, a polymer with a free amine group could be reacted with this compound to introduce a protected tyrosine. After deprotection, the phenolic hydroxyl group of the tyrosine could be used for further modification. More commonly, a biomolecule is first modified with a linker containing an NHS ester, or a polymer is functionalized with an NHS ester to react with amine groups on a biomolecule. The versatility of the Boc and NHS functionalities in this compound makes it a potential component in the multi-step synthesis of such complex architectures.

The use of Boc protecting groups is a known strategy in the synthesis of acid-degradable rotaxanes, highlighting the importance of this protecting group in the construction of complex molecular architectures. researchgate.net This suggests a potential, though not directly documented, role for Boc-protected amino acid derivatives like this compound in the functionalization of such systems with biomolecules.

Development of Bioconjugates for Biomedical Research and Diagnostic Tools

The development of bioconjugates for biomedical research and diagnostics is a key application area for reagents like this compound. chemimpex.comchemimpex.com The ability to attach biomolecules to surfaces or other molecules is fundamental for creating targeted therapies and diagnostic agents. chemimpex.com For example, a targeting protein, such as an antibody, can be conjugated to a diagnostic label or a therapeutic agent.

This compound, and its derivatives like Boc-O-benzyl-L-tyrosine-N-hydroxysuccinimide ester, are utilized in these bioconjugation processes. chemimpex.com The NHS ester allows for the covalent attachment to the targeting protein, while the tyrosine residue, after deprotection of the Boc group, can serve as a versatile anchor for further functionalization. This could include the attachment of fluorescent dyes, radioisotopes, or other reporter molecules for diagnostic imaging, or the linkage of cytotoxic drugs for targeted cancer therapy.

The role of this compound in peptide synthesis is also critical for creating peptide-based diagnostic tools and therapeutics. chemimpex.com By incorporating tyrosine into a peptide sequence, researchers can introduce a site for specific labeling or modification that is essential for the function of the final bioconjugate.

| Compound Name | Key Features | Primary Application Areas | Reference |

|---|---|---|---|

| Boc-L-tyrosine N-hydroxysuccinimide ester (this compound) | Boc-protected amine, NHS ester activated carboxyl | Peptide synthesis, Bioconjugation, Drug development | chemimpex.com |

| Boc-O-benzyl-L-tyrosine-N-hydroxysuccinimide ester | Boc-protected amine, Benzyl-protected hydroxyl, NHS ester activated carboxyl | Peptide synthesis, Development of modified peptides, Targeted therapies | chemimpex.com |

Incorporation of Tyrosine and Its Derivatives Via Boc Tyr Osu in Unnatural Amino Acid and Peptidomimetic Research

Strategies for Integrating Unnatural Tyrosine Analogues into Peptide Sequences

The site-specific incorporation of unnatural amino acids into peptides is a cornerstone of modern chemical biology, allowing for the introduction of novel chemical functionalities, structural constraints, and biophysical probes. nih.govresearchgate.net The primary strategy for achieving this is Solid-Phase Peptide Synthesis (SPPS), where an amino acid or peptide is covalently bound to an insoluble resin support and peptide chains are built in a stepwise manner.

Boc-Tyr-OSu and similar activated esters are pivotal in this process. The N-hydroxysuccinimide (OSu) group is an excellent leaving group that activates the carboxylic acid of Boc-Tyrosine, facilitating the efficient formation of an amide bond with the free N-terminal amine of the growing peptide chain on the solid support. This reaction is highly efficient and proceeds under mild conditions, which is crucial for maintaining the integrity of the peptide and its protecting groups.

The general workflow for incorporating a tyrosine analogue using a Boc-SPPS strategy involving an OSu-activated monomer includes the following steps:

Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed, typically using an acid such as trifluoroacetic acid (TFA), to expose a free primary amine.

Neutralization: The protonated amine is neutralized with a non-nucleophilic base.

Coupling: The activated unnatural tyrosine analogue, such as Boc-Tyr(X)-OSu (where X is a side-chain modification), is introduced. The activated carboxyl group reacts with the free amine on the resin, forming a new peptide bond.

Washing: Excess reagents are washed away to ensure the purity of the subsequent reaction.

This cycle is repeated until the desired peptide sequence is synthesized. This methodology allows for the precise placement of various unnatural tyrosine analogues, including those with altered steric or electronic properties, photocleavable groups, or fluorescent tags, providing powerful tools for structure-function studies. nih.gov

Design and Synthesis of Peptidomimetics Containing Tyrosine Residues for Structural and Functional Studies

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and improved receptor selectivity. Tyrosine is a frequent component of bioactive peptides, often playing a critical role in receptor recognition and activation. Consequently, the design of peptidomimetics containing tyrosine-like residues is an active area of research. nih.govacs.org

A notable example is the development of opioid peptidomimetics. The unnatural amino acid 2′,6′-dimethyl-L-tyrosine (Dmt) has been widely used to synthesize opioid ligands with superior potency and selectivity. nih.govnih.govresearchgate.net Researchers have developed efficient synthetic routes to Boc-Dmt-OH, which can then be activated (e.g., to its OSu ester) and incorporated into peptidomimetic scaffolds. nih.govnih.gov For instance, these derivatives have been integrated into a tetrahydroquinoline (THQ) scaffold to create novel opioids. acs.orgnih.gov Structure-activity relationship (SAR) studies on these peptidomimetics reveal how modifications to the tyrosine ring influence binding affinity and functional efficacy at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

The table below summarizes the synthesis and incorporation of various tyrosine analogues into an opioid peptidomimetic scaffold, highlighting the versatility of this approach.

| Tyrosine Analogue | Synthetic Precursor | Incorporation Strategy | Application in Peptidomimetic Study |

|---|---|---|---|

| 2',6'-dimethyl-L-tyrosine (Dmt) | Boc-Dmt-OH | Coupling to THQ scaffold | Enhances potency at opioid receptors. nih.govnih.gov |

| 2'-methyl-6'-chloro-L-tyrosine | Boc-Tyr(2-Me, 6-Cl)-OH | Coupling to THQ scaffold | Probing steric and electronic effects at receptor binding sites. nih.gov |

| 2'-ethyl-L-tyrosine | Boc-Tyr(2-Et)-OH | Coupling to THQ scaffold | Investigating SAR for novel opioid profiles. nih.gov |

Exploration of Modified Tyrosine Side Chains (e.g., Iodinated, Sulfated Tyrosine Derivatives)

Modifying the phenolic side chain of tyrosine allows researchers to mimic post-translational modifications or to introduce unique properties for analytical or functional purposes.

Iodinated Tyrosine Derivatives: Iodination of tyrosine residues is a common technique for radiolabeling peptides and proteins for use in immunoassays and molecular imaging. nih.gov This can be achieved through two main strategies:

Post-synthetic Modification: Direct electrophilic iodination of a completed peptide is the most common method. mdpi.com An oxidizing agent, such as Chloramine-T or Iodogen, is used to generate an electrophilic iodine species (I+) from iodide (I-), which then reacts with the activated aromatic ring of tyrosine. mdpi.comresearchgate.net This method can result in mono- or di-iodination. nih.gov

Monomer Incorporation: For more controlled and site-specific incorporation, an iodinated tyrosine monomer (e.g., Boc-3-iodo-Tyr-OH) can be synthesized, activated to its OSu ester, and incorporated during SPPS. researchgate.net

Studies have shown that iodination can also influence the biophysical properties of peptides, such as their tendency to aggregate and their susceptibility to enzymatic cleavage, providing insights for the design of enzyme-responsive materials. nih.gov

Sulfated Tyrosine Derivatives: Tyrosine O-sulfation is a crucial post-translational modification that mediates numerous protein-protein interactions. biosyn.compepdd.com The sulfate (B86663) ester is acid-labile, making its incorporation into peptides via standard Boc-SPPS (which uses strong acid for deprotection) challenging. pepdd.com To overcome this, several strategies have been developed:

Protected Monomer Synthesis: The most common approach involves synthesizing a Boc- or Fmoc-protected Tyrosine O-sulfate derivative, where the sulfate group is protected or exists as a stable salt (e.g., sodium or potassium salt). thieme-connect.de This monomer is then incorporated during peptide synthesis. This method avoids the low yields and side reactions associated with post-synthetic sulfation. thieme-connect.de

Fluorosulfated Tyrosine: A more recent "click chemistry" approach uses Fmoc-protected fluorosulfated tyrosine (Y(OSO₂F)). nih.govnih.gov This derivative is highly stable to the acidic and basic conditions of SPPS. After the peptide is synthesized and cleaved from the resin, the fluorosulfate (B1228806) group is efficiently converted to a sulfate ester in high yield. nih.govnih.gov

| Modification | Incorporation Method | Key Precursor(s) | Advantages/Considerations |

|---|---|---|---|

| Iodination | Post-synthetic modification | Peptide with Tyr, NaI, Oxidizing Agent (e.g., Chloramine-T) | Useful for radiolabeling; can lead to mixed products (mono/di-iodination). nih.govmdpi.com |

| Iodination | SPPS with modified monomer | Boc-3-iodo-Tyr-OH | Provides precise, site-specific incorporation. researchgate.net |

| Sulfation | SPPS with protected monomer | Boc-Tyr(SO₃Na)-OH or Fmoc-Tyr(SO₃Na)-OH | Bypasses instability of sulfate group during synthesis. thieme-connect.de |

| Sulfation | SPPS with fluorosulfate precursor | Fmoc-Tyr(OSO₂F)-OH | Precursor is highly stable; conversion to sulfate occurs post-synthesis in high yield. nih.govnih.gov |

Role in Combinatorial Library Development for Discovery of Novel Bioactive Peptides

Combinatorial chemistry is a powerful tool for discovering novel bioactive peptides by synthesizing and screening vast numbers of molecules. americanpeptidesociety.org The "one-bead-one-compound" (OBOC) library, typically generated using a "split-and-mix" synthesis approach, is a prominent method where each resin bead displays a unique peptide sequence. nih.govnih.govnih.gov

The efficiency of the coupling chemistry is paramount in constructing these large libraries. Activated amino acid derivatives like this compound are well-suited for this application. Their high reactivity ensures that coupling reactions proceed to completion at each step of the split-and-mix process, which is essential for generating a high-quality, diverse library where each bead correctly represents its intended sequence.

Libraries incorporating tyrosine and its analogues are used to screen for ligands against a wide range of biological targets. americanpeptidesociety.orgresearchgate.net For example, positional scanning libraries, where tyrosine or other amino acids are systematically substituted at each position of a known peptide sequence, can be used to optimize binding affinity and specificity. nih.govpeptide.com Screening these libraries against targets such as receptors or enzymes allows for the rapid identification of "hit" peptides with high affinity, which can then serve as leads for drug development or as tools for probing biological pathways. researchgate.net The ability to incorporate natural, modified, or unnatural tyrosine residues greatly expands the chemical diversity of these libraries, increasing the probability of discovering novel and potent bioactive peptides.

Development of Chemical Probes and Tracers Involving Boc Tyr Osu

Synthesis of Tyrosine-Containing Probes for Biological Systems and Imaging

Boc-protected tyrosine derivatives serve as key starting materials for the synthesis of fluorescent probes designed to investigate biological systems. The phenolic side chain of tyrosine is a versatile platform for chemical modification, allowing for the attachment or creation of fluorophores.

One approach involves the synthesis of fluorescent unnatural amino acids (UAAs) derived from protected tyrosine. For instance, a series of UAAs with stilbene and meta-phenylenevinylene (m-PPV) backbones have been synthesized. nih.gov The synthesis begins with the protection of 3,5-diiodo-L-tyrosine as its t-Boc/OMe derivative. This protected tyrosine analog then undergoes palladium-catalyzed Heck couplings with various styrene analogs to create a library of fluorescent amino acids with a broad range of emission wavelengths, from 400 to 800 nm. nih.gov These UAAs can then be incorporated into peptides to probe protein structure and function.

Another example is the creation of a dityrosine-based fluorescent substrate for protease assays. nih.gov This synthesis starts with the oxidative C-C coupling of two N-Boc-L-tyrosine molecules to form N,N'-diBoc-dityrosine (DBDY). nih.gov The resulting DBDY, which is inherently fluorescent, can then be conjugated to quencher molecules. The cleavage of a specific linker by a protease restores fluorescence, allowing for detection of enzyme activity.

Table 1: Examples of Tyrosine-Derived Fluorescent Probes

| Probe Type | Precursor | Synthetic Strategy | Application |

| Fluorescent Unnatural Amino Acids | Boc-protected 3,5-diiodo-L-tyrosine | Palladium-catalyzed Heck coupling | Incorporation into peptides for fluorescence spectroscopy |

| Dityrosine-based Substrate | N-Boc-L-tyrosine | Oxidative C-C coupling and conjugation to quenchers | Protease activity assays |

Radiolabeling Strategies for Molecular Imaging Agents and Tracers

In the field of molecular imaging, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), radiolabeled amino acids are crucial for visualizing and quantifying metabolic processes in vivo. Boc-protected tyrosine is an important precursor in the multi-step synthesis of these imaging agents.

A key strategy involves the synthesis of radiohalogenated tyrosine analogs. For example, radioiodinated and radiofluorinated derivatives of TIC(OH) (a cyclic tyrosine analog) have been developed for PET/SPECT imaging. nih.gov The synthesis of the necessary organotin precursors requires the protection of both the amine and phenol functional groups of iodinated tyrosine esters. The tert-butoxycarbonyl (Boc) group is chosen for this purpose due to its stability during the synthesis of the organotin intermediates and its ease of removal under mild acidic conditions. nih.gov Once the protected precursor is synthesized, radioiodination or radiofluorination can be carried out, followed by deprotection to yield the final radiotracer.

Similarly, various ¹⁸F-labeled fluoroalkyl tyrosine derivatives have been synthesized as potential PET imaging agents for tumors. nih.gov The synthesis of these tracers, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET), often involves the alkylation of a protected tyrosine precursor. While not always explicitly detailed in abstracts, the use of Boc-protection for the amino group is a standard and logical step in these synthetic routes to prevent unwanted side reactions during the introduction of the fluoroalkyl group.

Table 2: Radiolabeled Tyrosine Analogs for Molecular Imaging

| Radiotracer | Precursor Protection | Radionuclide | Imaging Modality | Target Application |

| [¹²⁵I]iodo-L-TIC(OH) | Boc-protected iodinated ester | ¹²⁵I | SPECT | Tumor Imaging |

| [¹⁸F]fluoro-L-TIC(OH) | Boc-protected iodinated ester | ¹⁸F | PET | Tumor Imaging |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) | Protected Tyrosine | ¹⁸F | PET | Tumor Imaging |

Application in the Synthesis of Chromogenic/Fluorogenic Protease Substrates

Boc-Tyr-OSu is an ideal reagent for incorporation into peptide sequences designed as chromogenic or fluorogenic substrates for proteases. These substrates are critical tools for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. The general principle involves a peptide sequence recognized by a specific protease, which is flanked by a reporter molecule (a chromophore or fluorophore) and a quencher. Upon enzymatic cleavage of the peptide bond, the reporter and quencher are separated, leading to a measurable colorimetric or fluorescent signal.

The synthesis of these peptide substrates is most commonly achieved via solid-phase peptide synthesis (SPPS). In this methodology, amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Boc-protected amino acids, including this compound, are fundamental building blocks in what is known as the Boc/Bzl protection scheme. peptide.com The Boc group serves as a temporary protecting group for the N-alpha amino group and is removed with a moderately strong acid like trifluoroacetic acid (TFA) before the coupling of the next amino acid. peptide.com

The activated OSu ester of this compound allows for efficient coupling to the deprotected N-terminus of the growing peptide chain on the solid support. This process is repeated until the desired tyrosine-containing peptide sequence is assembled. Finally, the chromophore or fluorophore and quencher moieties are attached, typically at the N- and C-termini, and the completed substrate is cleaved from the resin. This approach allows for the precise and controlled synthesis of a vast array of custom substrates for different proteases.

Table 3: Components of a Typical Fluorogenic Protease Substrate

| Component | Function | Example Moiety | Common Point of Attachment |

| Peptide Sequence | Provides specificity for the target protease | e.g., -Arg-Leu-Ala- | Core of the substrate |

| Fluorophore | Emits light upon excitation after cleavage | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | N- or C-terminus |

| Quencher | Absorbs the emitted energy from the fluorophore | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | Opposite terminus to the fluorophore |

| Protected Amino Acid | Building block for peptide synthesis | This compound | Incorporated into the peptide sequence |

Emerging Research Areas and Future Directions for Boc Tyr Osu

Advanced Material Science Applications of Tyrosine Derivatives (e.g., Self-Assembling Systems, Hydrogels)

The incorporation of tyrosine into peptides provides a powerful tool for developing advanced biomaterials, primarily due to its capacity to drive self-assembly through π-π stacking interactions of its aromatic side chain. nih.govresearchgate.net These non-covalent interactions, along with hydrogen bonding, guide peptide molecules to organize into hierarchical nanostructures such as nanofibers, nanotubes, and ribbons, which can subsequently form macroscopic materials like hydrogels. nih.gov

Researchers have demonstrated that the self-assembly process is highly dependent on the peptide sequence and the specific placement of tyrosine residues. chemrxiv.org For instance, studies on β-sheet self-assembling peptides (SAPs) showed that the position of a single tyrosine residue could dictate the morphology of the resulting nanostructures, leading to either thin nanofibers or rod-like flat ribbons. chemrxiv.org These distinct structures, in turn, elicited different inflammatory responses from macrophages, highlighting the potential to create immunomodulatory biomaterials by precise molecular design. chemrxiv.org

Derivatives of Boc-Tyr-OSu are directly employed in synthesizing these building blocks. A notable example is the synthesis of Boc-Tyr(OBzl)-Tyr-OBzl, which begins with Boc-Tyr(OBzl)-OSu. nih.gov This dipeptide and its deprotected form, Boc-Tyr-Tyr-OH, have been studied for their ability to form hydrogels, which can incorporate carbon nanomaterials for applications in photocontrolled drug release. nih.gov The Boc protecting group itself can play a role in the gelation properties of dipeptides. nih.gov The self-assembly of Boc-L-phenylalanyl-L-tyrosine (Boc-Phe-Tyr) has been shown to form microspheres or microtapes depending on the solvent system. rsc.org The resulting nanostructures can exhibit quantum confinement effects and piezoelectric properties when embedded into electrospun fibers, opening avenues for their use in advanced electronic and energy-harvesting devices. rsc.orgnih.govacs.org

The versatility of tyrosine-derived polymers is also being explored for a wide range of biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and degradability. nih.govacs.org

Table 1: Examples of Tyrosine-Containing Peptides in Material Science

| Peptide Sequence/Derivative | Self-Assembled Structure | Potential Application | Reference(s) |

|---|---|---|---|

| YEFEFKFEFK (YEF8) | Rod-like flat ribbons (>20 nm) | Pro-inflammatory response induction | chemrxiv.org |

| EF8Y, YEF8Y, EYF8 | Thin nanofibers (~3.8 nm) | Immunologically neutral scaffolds | chemrxiv.org |

| Boc-Tyr-Tyr-OH | Hydrogel network | Photocontrolled drug release | nih.gov |

| Boc-Phe-Tyr | Microspheres, microtapes | Piezoelectric electrospun fibers | rsc.org |

| YYACAYY | 2D Nanosheets | Enzyme mimetic catalysts | nih.gov |

Enzymatic Synthesis of Peptides Utilizing Tyrosine Derivatives

Enzymatic peptide synthesis (EPS) presents a green alternative to purely chemical methods, offering high stereospecificity and mild reaction conditions that minimize racemization and the need for extensive side-chain protection. nih.gov In the kinetically controlled approach to EPS, an activated amino acid ester, such as this compound, serves as the acyl donor. nih.gov A protease enzyme facilitates the transfer of the acyl group to a nucleophile (an amino acid or peptide), forming a new peptide bond. nih.gov

The success of this method relies on the specificity of the enzyme for the acyl donor. Several proteases have shown a preference for aromatic amino acid residues like tyrosine. For example, the protease granulosain exhibits a high preference for tyrosine derivatives when tested against a panel of N-α-[Carbobenzyloxy]-amino acid-p-nitrophenyl esters. frontiersin.org Similarly, α-chymotrypsin has been used for peptide synthesis with N-benzyloxycarbonyl-phenylalanine esters, which are structurally related to tyrosine derivatives. nih.gov Papain has also been employed to synthesize poly(l-tyrosine) from l-tyrosine (B559521) ethyl ester, demonstrating the utility of enzymes in creating tyrosine-based homopolymers. nih.gov

A novel strategy known as solid-phase enzymatic peptide synthesis (SPEPS) has been developed to improve yields and purity. In one application of SPEPS, an N-protected acyl donor was attached to a solid resin, followed by peptide bond formation catalyzed by recombinant carboxypeptidase Y, ultimately producing an antioxidant tyrosine-alanine dipeptide (Tyr-Ala) in high yield (77.92%) and purity (90.97%). This approach combines the advantages of solid-phase synthesis, such as ease of purification, with the stereo-selectivity of enzymatic catalysis. researchgate.net The use of activated esters, like carbamoylmethyl (Cam) or trifluoroethyl (Tfe) esters, has been shown to be particularly effective for Alcalase-CLEA mediated peptide synthesis, especially with sterically demanding amino acids. daneshyari.com

Table 2: Enzymes Used in the Synthesis of Tyrosine-Containing Peptides

| Enzyme | Acyl Donor Substrate Type | Application/Finding | Reference(s) |

|---|---|---|---|

| Granulosain | Z-Tyr-ONp | High preference for Tyr derivatives | frontiersin.org |

| Papain | L-tyrosine ethyl ester | Synthesis of poly(l-tyrosine) | nih.gov |

| Carboxypeptidase Y (CPY) | Resin-bound N-protected Tyr | Solid-phase synthesis of Tyr-Ala | |

| Alcalase-CLEA | N-protected amino acid Cam-esters | Effective for sterically demanding couplings | daneshyari.com |

| α-Chymotrypsin | Z-Phe carbamoylmethyl ester | Synthesis in frozen aqueous solutions | nih.gov |

Computational Studies and Predictive Modeling of this compound Reactions and Peptide Assembly

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound in chemical reactions and self-assembly processes. osu.edu Methods such as density functional theory (DFT), molecular dynamics (MD) simulations, and hybrid quantum mechanical/molecular mechanical (QM/MM) methods allow researchers to investigate reaction mechanisms, conformational dynamics, and intermolecular interactions at an atomic level. osu.edu

For reactions involving tyrosine, computational studies can elucidate complex mechanisms. For example, DFT and PM3 methods have been used to study the oxidation of L-Tyrosine by molecular iodine, calculating enthalpies and Gibbs free energy to reveal that the process is an exergonic associative substitution reaction. researchgate.net Such studies can predict transition states, intermediates, and the most likely reactive sites on the tyrosine molecule. researchgate.net This knowledge is invaluable for optimizing reaction conditions and designing new synthetic pathways.

In the context of material science, predictive modeling is crucial for understanding how tyrosine-containing peptides self-assemble. MD simulations can predict the stable conformations of peptides and how they aggregate in solution. nih.govacs.org These in silico experiments help identify the key interactions, such as π-π stacking and hydrogen bonding, that drive the formation of specific nanostructures. This predictive capability accelerates the design of novel biomaterials with tailored properties, bypassing extensive trial-and-error experimentation. osu.edu For instance, computational data has been instrumental in demonstrating that the success of certain peptide cyclization reactions depends critically on the peptide's conformation, which can be predicted through modeling. nih.govacs.org

Table 3: Computational Methods and Their Applications for Tyrosine Derivatives

| Computational Method | Application Area | Insights Gained | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism | Geometries, energies of transition states and intermediates; reaction thermodynamics. | researchgate.net |

| Molecular Dynamics (MD) | Peptide Self-Assembly | Conformational dynamics, aggregation pathways, stability of nanostructures. | nih.govacs.org |

| QM/MM Methods | Enzymatic Reactions | Modeling reactions in an enzyme's active site, inhibitor design. | osu.edu |

| Semi-empirical (PM3) | Reaction Mechanism | Initial geometry optimization, comparison with higher-level theories. | researchgate.net |

Innovative Approaches to Peptide Cyclization and Scaffold Construction Using Tyrosine-Containing Building Blocks

The conformational constraint imposed by cyclization can significantly enhance a peptide's stability, receptor affinity, and bioavailability. nih.gov Tyrosine-containing building blocks are increasingly used in innovative strategies to construct complex cyclic peptides and molecular scaffolds.

One advanced form of sidechain-to-sidechain cyclization involves the formation of biaryl ethers between tyrosine residues. peptide.com This type of linkage is found in various microbial natural products that possess desirable pharmaceutical properties. peptide.com While chemically challenging, this method creates a rigid and stable cyclic structure that is difficult to achieve through conventional lactamization.

More recent innovations focus on rapid and efficient cyclization methods. One such approach utilizes highly reactive C-terminal acyl azide (B81097) peptides, which can be generated in situ from a peptide hydrazide. nih.govacs.org This method allows for one-pot, regioselective macrolactamization in mixed aqueous/organic solvent systems, even in the presence of competing nucleophilic side chains. nih.govacs.org The reaction's success is highly dependent on a combination of C-terminus reactivity, solvent environment, and, crucially, the peptide's pre-organized conformation for cyclization. acs.org Peptides containing modified tyrosine, such as 3-nitro-L-tyrosine, have been used to monitor and probe these cyclization reactions. nih.gov

Furthermore, solid-phase synthesis strategies using traceless linkers attached to the aromatic side chain of phenylalanine—a close structural analog of tyrosine—have been developed for the efficient head-to-tail cyclization of peptides on a polymer support. mdpi.org This on-resin cyclization minimizes intermolecular side reactions like dimerization and oligomerization, which are common challenges in solution-phase cyclizations. mdpi.org These innovative methods, leveraging the unique chemistry of aromatic amino acids, are paving the way for the synthesis of novel cyclic peptide libraries for drug discovery and other applications. nih.gov

Table 4: Innovative Peptide Cyclization Strategies Involving Tyrosine

| Cyclization Strategy | Key Feature | Advantage | Reference(s) |

|---|---|---|---|

| Biaryl Ether Formation | Sidechain-to-sidechain linkage via tyrosine phenols. | Creates rigid, stable cyclic structures found in natural products. | peptide.com |

| Acyl Azide Method | Rapid, one-pot reaction from a fully deprotected peptide hydrazide. | High efficiency and regioselectivity; avoids protecting groups during cyclization. | nih.govacs.org |

| On-Resin Cyclization (Traceless Linker) | Head-to-tail cyclization on a solid support via a side-chain tether. | Minimizes intermolecular side reactions (e.g., dimerization). | mdpi.org |

| Click Cyclization | Bioorthogonal reaction between azide and alkyne functionalities. | Rapid and highly specific, suitable for automated synthesis of peptide-peptoid hybrids. | nih.gov |

Q & A

Q. How can computational modeling predict this compound’s reactivity in complex peptide environments?

- Methodology : Apply density functional theory (DFT) to model transition states during coupling reactions. Validate predictions with experimental kinetic data. Machine learning models trained on reaction databases can further predict optimal conditions (e.g., solvent, catalyst) for challenging sequences .

Methodological Considerations

- Data Interpretation : Use P-E/I-C-O frameworks to structure hypotheses (Population = peptide sequences; Intervention = this compound coupling; Comparison = alternative reagents; Outcome = coupling efficiency) .

- Contradiction Analysis : Apply triangulation by combining HPLC, MS, and computational data to resolve conflicting results .

- Ethical Standards : Ensure data integrity by adhering to reproducibility guidelines and disclosing conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.